molecular formula C15H19F3N2O4S B2672773 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1421585-17-2

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2672773
CAS No.: 1421585-17-2
M. Wt: 380.38
InChI Key: CHDFEXLCICHWEW-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic small molecule of high interest in medicinal chemistry and oncology research. This compound features a benzamide scaffold linked to a piperidine ring, a privileged structure in drug discovery known for its metabolic stability and ability to interact with diverse biological targets . The piperidine nitrogen is functionalized with a methylsulfonyl group, a common pharmacophore that can influence electronic properties and target binding, while the benzamide ring is modified with a trifluoromethoxy group, enhancing membrane permeability and metabolic resistance . Compounds with this general architecture are frequently investigated as potential inhibitors of key signaling pathways. Specifically, molecules containing the benzoylpiperidine fragment or its derivatives have demonstrated potent activity in blocking critical oncogenic pathways, such as the mutated RAS (mtRAS) signaling cascade, which is implicated in approximately 30% of all human cancers, including pancreatic, colon, and lung cancers . The presence of the sulfonyl group adjacent to the piperidine nitrogen suggests potential for targeted protein interactions, as similar motifs are found in molecules designed to modulate kinase activity and other enzyme classes . This reagent is intended for use in non-clinical research applications, including but not limited to: investigating mechanisms of cancer cell proliferation, exploring structure-activity relationships (SAR) in novel drug candidates, screening for potential kinase inhibitors, and studying the role of piperidine-based scaffolds in modulating protein-protein interactions. Researchers value this chemotype for its versatility in designing compounds with potential anti-proliferative, pro-apoptotic, and cell cycle arrest properties, as demonstrated in studies of structurally related analogues . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4S/c1-25(22,23)20-8-6-11(7-9-20)10-19-14(21)12-2-4-13(5-3-12)24-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDFEXLCICHWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with a methylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Benzamide Formation: : The benzamide moiety is introduced by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperidine intermediate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced under specific conditions to modify the functional groups, such as reducing the benzamide to an amine using lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the benzamide could produce primary amines.

Scientific Research Applications

Research indicates that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide exhibits several biological activities:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that related sulfonamide derivatives can inhibit tumor cell proliferation by inducing ferroptosis, a regulated form of cell death characterized by lipid peroxidation accumulation. This mechanism is particularly relevant in cancer treatment as it targets the survival pathways of tumor cells.
  • Modulation of Key Proteins : The compound has been observed to interact with proteins such as NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in cellular defense against oxidative stress. Inhibition of NRF2 enhances ferroptosis in cancer cells, suggesting a targeted therapeutic approach.
  • Impact on Cellular Signaling Pathways : This compound influences various signaling pathways associated with cell survival and apoptosis, potentially leading to enhanced anti-tumor effects.

Case Study 1: Anti-Tumor Efficacy

A study examining the effects of similar sulfonamide derivatives on cancer cell lines reported significant inhibition of cell growth and migration. The mechanism involved increased levels of reactive oxygen species (ROS) and the activation of ferroptotic pathways, indicating the compound's potential as an anti-cancer agent.

Case Study 2: Molecular Docking Studies

Molecular docking analyses revealed that the compound binds effectively to NRF2, inhibiting its function and promoting ferroptosis in tumor cells. This interaction highlights the potential for developing therapies that exploit oxidative stress mechanisms in cancer treatment.

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

StudyFocusFindings
Study 1Anti-tumor efficacySignificant inhibition of cancer cell growth; increased ROS levels leading to ferroptosis
Study 2Molecular dockingEffective binding to NRF2; inhibition promotes ferroptosis
Study 3Signaling pathwaysModulation of apoptotic pathways enhances anti-tumor effects

Mechanism of Action

The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring and benzamide moiety can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues from

The compounds below share the piperidin-4-ylmethyl backbone but differ in substituents, influencing physicochemical and biological properties:

Compound ID Piperidine Substituent Benzamide Substituent Yield (%) Molecular Weight (g/mol) Notable Features
Target Compound 1-(Methylsulfonyl) 4-(Trifluoromethoxy) N/A ~393.3* High polarity, metabolic stability
6e 1-(4-Aminobenzyl) 3-(1,1,2,2-Tetrafluoroethyl) 65.2 410.18 Tetrafluoroethyl enhances lipophilicity
6f 1-(4-Aminobenzyl) 4-(Difluoromethoxy) 76.2 376.18 Difluoromethoxy balances polarity
7a 1-(4-(3-Ethylureido)benzyl) 3-(Trifluoromethyl) 55.2 449.21 Trifluoromethyl improves bioavailability

*Calculated based on molecular formula.

Key Observations :

  • Methylsulfonyl vs.
  • Trifluoromethoxy vs. Other Halogenated Substituents : The trifluoromethoxy group in the target compound offers greater metabolic stability than difluoromethoxy (6f) due to stronger electron-withdrawing effects .

Piperidine-Based Benzamides with Sulfonyl Modifications

  • N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (): Substituents: Dimethylamino and methyl-piperazinyl groups. Comparison: The methylsulfonyl group in the target compound may confer stronger hydrogen-bonding interactions compared to the dimethylamino group, affecting target binding affinity .
  • 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline (13b, ) :

    • Substituents: 4-Fluorophenylsulfonyl.
    • Comparison: The methylsulfonyl group in the target compound is less sterically hindered than the 4-fluorophenylsulfonyl group, possibly enhancing synthetic accessibility .

Fluorinated Benzamide Derivatives

  • 5-Fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (): Substituents: Fluorine and triazolopyridine.

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H27ClF4N2O4S
  • Molecular Weight : 563.005 g/mol
  • IUPAC Name : 4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide

The presence of the trifluoromethoxy group and the methylsulfonyl piperidine moiety suggests potential interactions with various biological targets, influencing its pharmacological profile.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression, particularly those related to the MAPK pathway.
  • Modulation of Cell Signaling : It may affect signaling pathways associated with cell proliferation and survival, thereby influencing tumor growth and metastasis.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

  • Breast Cancer Cells : Efficacy was evaluated using IC50 values, where lower values indicate higher potency. The compound showed comparable activity to established chemotherapeutic agents.
Cell LineIC50 (µM)Reference
Human Breast Cancer57.3
Ovarian Cancer45.0
Colorectal Cancer30.0

Mechanistic Studies

Further mechanistic studies revealed that the compound inhibits key signaling pathways involved in cancer cell survival:

  • MAPK Pathway Inhibition : The compound effectively blocked ERK phosphorylation, a critical step in the MAPK signaling cascade, leading to reduced cell proliferation in malignant pleural mesothelioma models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Combination Therapy : A study investigated the combination of this compound with other agents like trametinib, revealing synergistic effects that enhanced antitumor activity compared to monotherapy .
  • Xenograft Models : In vivo studies using mouse xenograft models showed significant tumor growth inhibition when treated with this compound, further supporting its potential as an anticancer agent .

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